Cetirizine (D8 dihydrochloride)
CAS No.:
VCID: VC0196388
Molecular Formula: C21H27Cl3N2O3
Molecular Weight: 469.9 g/mol
Purity: 0.95
* For research use only. Not for human or veterinary use.

Description |
Cetirizine (D8 dihydrochloride) is a deuterium-labeled form of cetirizine, a well-known second-generation antihistamine used primarily for treating allergic conditions such as allergic rhinitis and chronic urticaria. The deuterium labeling makes it useful as an internal standard in mass spectrometry (MS) analyses, particularly for quantifying cetirizine and its enantiomers in biological samples. Uses and ApplicationsCetirizine (D8 dihydrochloride) is primarily used in research settings as a stable isotope-labeled compound. It serves as an internal standard for the quantification of cetirizine and its enantiomers by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) . Research FindingsCetirizine itself is a potent selective histamine H1 receptor antagonist, which is effective in treating allergic symptoms without significant sedation due to its low lipophilicity . The pharmacological activity of cetirizine resides mainly in the (R)-isomer . Chemical and Physical DataThe following table summarizes key chemical and physical properties of Cetirizine (D8 dihydrochloride):
Mechanism of Action and PharmacologyCetirizine acts by selectively inhibiting peripheral histamine H1 receptors, which are involved in allergic reactions. It does not significantly penetrate the blood-brain barrier, making it a non-sedating antihistamine . The compound also exhibits anti-inflammatory properties, which may contribute to its effectiveness in managing asthma symptoms . PharmacokineticsCetirizine is rapidly absorbed after oral administration, with a peak plasma concentration reached within about one hour. It is predominantly eliminated by the kidneys, with a mean elimination half-life of approximately 8.3 hours . |
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Product Name | Cetirizine (D8 dihydrochloride) | ||||||||||||||||
Molecular Formula | C21H27Cl3N2O3 | ||||||||||||||||
Molecular Weight | 469.9 g/mol | ||||||||||||||||
IUPAC Name | 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]ethoxy]acetic acid;dihydrochloride | ||||||||||||||||
Standard InChI | InChI=1S/C21H25ClN2O3.2ClH/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26;;/h1-9,21H,10-16H2,(H,25,26);2*1H/i10D2,11D2,12D2,13D2;; | ||||||||||||||||
Standard InChIKey | PGLIUCLTXOYQMV-FLZNRFFQSA-N | ||||||||||||||||
Isomeric SMILES | [2H]C1(C(N(C(C(N1CCOCC(=O)O)([2H])[2H])([2H])[2H])C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)([2H])[2H])[2H].Cl.Cl | ||||||||||||||||
SMILES | C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl | ||||||||||||||||
Canonical SMILES | C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl | ||||||||||||||||
Appearance | White Solid | ||||||||||||||||
Melting Point | 208-210°C | ||||||||||||||||
Purity | 0.95 | ||||||||||||||||
Quantity | Milligrams-Grams | ||||||||||||||||
Related CAS | 83881-51-0; 130018-77-8 | ||||||||||||||||
Synonyms | 2-[4-[(4-Chlorophenyl)-phenylmethyl]-1-piperazinyl-d8]ethoxy]acetic Acid; | ||||||||||||||||
Tag | Cetirizine | ||||||||||||||||
PubChem Compound | 76974519 | ||||||||||||||||
Last Modified | Feb 18 2024 |
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